molecular formula C12H14N2O3 B1437620 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid CAS No. 1018299-34-7

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

Cat. No. B1437620
CAS RN: 1018299-34-7
M. Wt: 234.25 g/mol
InChI Key: SDKBFRSMGTTWTQ-UHFFFAOYSA-N
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Description

“2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid” is a compound with the CAS Number: 1018299-34-7 . It is a compound that has a molecular weight of 234.25 . The IUPAC name of this compound is [(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]acetic acid .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which are structurally similar to the compound . The procedure involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid”, focusing on various unique applications:

Antiproliferative Agents

This compound is used as a reagent in the preparation of antiproliferative agents that inhibit tubulin. These agents are significant in cancer research as potential therapies to halt the growth of tumors .

Inhibitors of PD-1/PD-L1 Protein-Protein Interaction

The design principle of small-molecule inhibitors based on Tetrahydroisoquinoline (THIQ) derivatives targets the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical pathway in immune checkpoint therapy for cancer .

Heterogeneous Catalysis

THIQ derivatives have been explored as heterogeneous catalysts in coupling reactions. For example, they are used in A3-coupling of THIQ with aldehydes and alkynes, which is a method for constructing complex molecules .

Biological Activities Against Infective Pathogens

THIQ-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens. This makes them valuable in the development of new antimicrobial agents .

Neurodegenerative Disorders

Compounds with a THIQ structure are important in researching neurodegenerative disorders due to their potential therapeutic effects .

Antibacterial Properties

Novel THIQ compounds have been synthesized and evaluated for their antibacterial properties against pathogenic bacterial strains. This application is crucial in addressing antibiotic resistance .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)7-13-12(17)14-6-5-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKBFRSMGTTWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

CAS RN

1018299-34-7
Record name 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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